2-(10-chloroanthracen-9-yl)-5-(4-fluorophenyl)-4-phenyl-1H-imidazole
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Overview
Description
2-(10-chloroanthracen-9-yl)-5-(4-fluorophenyl)-4-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a complex structure with multiple aromatic rings and halogen substitutions, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-chloroanthracen-9-yl)-5-(4-fluorophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. The starting materials often include anthracene derivatives, fluorobenzene, and phenylimidazole. Common synthetic routes may involve:
Step 1: Halogenation of anthracene to introduce the chlorine atom.
Step 2: Formation of the imidazole ring through cyclization reactions.
Step 3: Coupling reactions to attach the fluorophenyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(10-chloroanthracen-9-yl)-5-(4-fluorophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(10-chloroanthracen-9-yl)-5-(4-fluorophenyl)-4-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(10-chloroanthracen-9-yl)-4-phenyl-1H-imidazole: Lacks the fluorophenyl group.
5-(4-fluorophenyl)-4-phenyl-1H-imidazole: Lacks the anthracene moiety.
2-(10-chloroanthracen-9-yl)-5-phenyl-1H-imidazole: Lacks the fluorophenyl group.
Uniqueness
2-(10-chloroanthracen-9-yl)-5-(4-fluorophenyl)-4-phenyl-1H-imidazole is unique due to its specific combination of aromatic rings and halogen substitutions. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H18ClFN2 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-(10-chloroanthracen-9-yl)-5-(4-fluorophenyl)-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C29H18ClFN2/c30-26-23-12-6-4-10-21(23)25(22-11-5-7-13-24(22)26)29-32-27(18-8-2-1-3-9-18)28(33-29)19-14-16-20(31)17-15-19/h1-17H,(H,32,33) |
InChI Key |
DDCSPJQXJLYKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Cl)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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